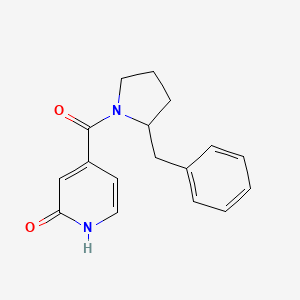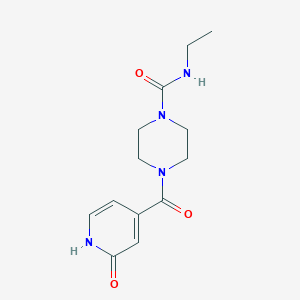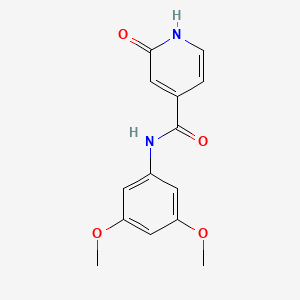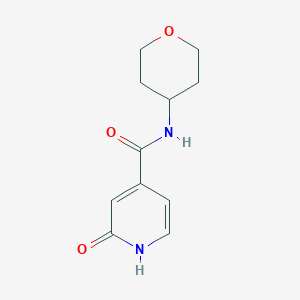![molecular formula C13H14N2O3 B6629343 N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6629343.png)
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in the treatment of various diseases. This compound is commonly referred to as an oxazole derivative and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide is its wide range of biological activities. This makes it a potential candidate for the treatment of various diseases. However, like any other chemical compound, this compound also has certain limitations. One of the major limitations is its solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide. Some of these include:
1. Further studies on the mechanism of action of this compound to gain a better understanding of its biological activities.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. In vivo studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
4. Investigation of the potential application of this compound in the treatment of other diseases.
Conclusion:
This compound is a chemical compound with a wide range of biological activities. It has been extensively studied for its potential application in the treatment of various diseases. The synthesis method of this compound involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromo-1-phenylethanol in the presence of sodium hydride. This compound has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. However, like any other chemical compound, this compound also has certain limitations. There are several future directions for the research on this compound, which include further studies on its mechanism of action, development of more efficient synthesis methods, in vivo studies, and investigation of its potential application in the treatment of other diseases.
Méthodes De Synthèse
The synthesis method of N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromo-1-phenylethanol in the presence of sodium hydride. The resulting product is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-5-methyl-1,3-oxazole in the presence of triethylamine to yield this compound.
Applications De Recherche Scientifique
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been shown to exhibit antifungal and antibacterial activities.
Propriétés
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(18-15-9)13(17)14-11(8-16)10-5-3-2-4-6-10/h2-7,11,16H,8H2,1H3,(H,14,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAJUSRSTUVTDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@@H](CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[(5-bromothiophen-3-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B6629267.png)
![2-[(E)-quinolin-4-ylmethylideneamino]guanidine](/img/structure/B6629269.png)
![2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B6629275.png)



![4-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B6629299.png)
![N-[1-(2-methylphenyl)ethyl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6629303.png)
![N-[2-(2-amino-2-oxoethoxy)ethyl]-3-iodobenzamide](/img/structure/B6629310.png)

![3-methyl-3-[(5-methyl-1H-pyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6629326.png)
![2-N,2-N-dimethyl-4-N-[1-(oxan-4-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6629351.png)
![3-chloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B6629359.png)
![4-[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6629363.png)
